molecular formula C9H6Cl2O B13387880 3-(2,3-Dichlorophenyl)acrylaldehyde

3-(2,3-Dichlorophenyl)acrylaldehyde

Cat. No.: B13387880
M. Wt: 201.05 g/mol
InChI Key: DBEMJHDYRHMHEX-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6Cl2O It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)acrylaldehyde typically involves the condensation of 2,3-dichlorobenzaldehyde with acetaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is usually kept in an ice bath to control the temperature and prevent side reactions. After the reaction is complete, the crude product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: 3-(2,3-Dichlorophenyl)acrylic acid.

    Reduction: 3-(2,3-Dichlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)acrylaldehyde largely depends on its specific application. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. Additionally, the chlorine atoms may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms at the 3 and 4 positions.

    Cinnamaldehyde: The parent compound without chlorine substitutions.

    3-(2,4-Dichlorophenyl)acrylaldehyde: Chlorine atoms at the 2 and 4 positions.

Uniqueness

3-(2,3-Dichlorophenyl)acrylaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The 2,3-dichloro substitution pattern may provide distinct electronic and steric effects compared to other isomers, potentially leading to unique applications and properties .

Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)prop-2-enal

InChI

InChI=1S/C9H6Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H

InChI Key

DBEMJHDYRHMHEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC=O

Origin of Product

United States

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